3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
Descripción
Historical Context of Sulfonamide Derivatives in Chemical Research
The development of sulfonamide chemistry represents one of the most significant chapters in the history of medicinal chemistry and antibacterial drug discovery. Sulfanilamide was first synthesized by a German chemist as early as 1908, though its therapeutic potential remained unrecognized for more than two decades. The transformative moment came in 1917 when researchers at the Rockefeller Institute attempted to combine this chemical with quinine derivatives to enhance bactericidal properties, though unfortunately these early efforts did not progress to animal or human testing.
The true breakthrough in sulfonamide research occurred under the direction of Gerhard Domagk at the Bayer subsidiary of Interessengemeinschaft Farbenindustrie in 1927. Domagk's systematic screening of various dyes for antibacterial effects in animals led to the hypothesis that incorporating a sulfamyl group into dye molecules might enhance their antibacterial activity. This innovative approach culminated in the testing of such compounds on mice in 1931, where they demonstrated remarkable effectiveness against streptococcal infections. In December 1932, a sulfonamide-containing dye called Prontosil was discovered to possess even more specific antibacterial properties.
The discovery of Prontosil marked the beginning of what would become known as the "sulfa craze," during which hundreds of manufacturers began producing various sulfonamide derivatives without adequate testing requirements. This period of uncontrolled development ultimately led to significant regulatory changes, including the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, which mandated that manufacturers submit evidence of new drugs' safety and effectiveness before marketing and distribution. Gerhard Domagk was awarded the Nobel Prize in 1939 for his groundbreaking work in sulfonamide discovery.
Following the initial discovery, researchers recognized that sulfanilamide itself was the active metabolite responsible for Prontosil's therapeutic effects, a hypothesis proposed by Tréfouël and later confirmed by Fuller in 1937. This revelation proved particularly significant because sulfanilamide was a simple compound that was easy to manufacture and free of patent restrictions. Consequently, more than 5,400 sulfonamide derivatives were synthesized and studied in the decades that followed, leading to an unprecedented expansion of antibacterial chemotherapy.
The historical importance of sulfonamides extended well beyond their initial antibacterial applications. Research into the side effects and mechanisms of action of sulfonamides led to the unexpected development of diuretic and antidiabetic agents, demonstrating the broader impact of this chemical class on pharmaceutical science. The resurgence of interest in sulfonamides in later years became associated with the development of diaminopyrimidines by George Hitchings, who received the Nobel Prize in 1988. The discovery that combinations of sulfonamides with diaminopyrimidines produced potent synergistic effects opened new avenues for therapeutic applications and continues to influence drug development strategies today.
Structural Uniqueness of Chiral Hydroxyethyl-Substituted Aromatic Sulfonamides
The structural characteristics of this compound represent a sophisticated integration of multiple chemical functionalities that collectively contribute to its unique properties and potential applications. The compound's architecture can be analyzed through several distinct structural elements, each contributing specific properties to the overall molecular framework. The foundational benzene ring system provides aromatic stability and serves as a rigid scaffold that maintains the spatial relationships between substituents. This aromatic core exhibits characteristic electronic properties, including electron delocalization and the ability to participate in pi-pi stacking interactions with other aromatic systems.
The sulfonamide functional group attached to the benzene ring introduces several critical features that distinguish this compound from simpler aromatic derivatives. The sulfur atom in the sulfonamide group exists in a high oxidation state, creating a highly polarized sulfur-oxygen double bond system that contributes to the molecule's overall polarity. The nitrogen atom of the sulfonamide group possesses a lone pair of electrons that can participate in hydrogen bonding as a donor, while the oxygen atoms can serve as hydrogen bond acceptors. This hydrogen bonding capability is fundamental to the biological activity observed in many sulfonamide derivatives, as it enables specific interactions with target proteins and enzymes.
The chiral hydroxyethyl substituent positioned at the meta position of the benzene ring represents perhaps the most distinctive structural feature of this compound. The stereochemical designation (S) indicates the absolute configuration of the chiral carbon atom bearing the hydroxyl group, which is determined according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial because the three-dimensional arrangement of atoms around the chiral center can significantly influence the compound's biological activity, selectivity, and physical properties. The presence of chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers, with potentially different biological activities.
The hydroxyl group within the hydroxyethyl substituent introduces additional hydrogen bonding capability and increases the compound's overall hydrophilicity compared to purely hydrocarbon-substituted analogs. This enhanced polarity can influence solubility characteristics, membrane permeability, and the ability to interact with biological targets. The positioning of the hydroxyl group on the terminal carbon of the ethyl chain provides conformational flexibility while maintaining the potential for directed hydrogen bonding interactions.
The following table summarizes the key structural parameters and properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11NO3S | |
| Molecular Weight | 201.25 g/mol | |
| International Union of Pure and Applied Chemistry Name | 3-[(1S)-1-hydroxyethyl]benzenesulfonamide | |
| Chemical Abstracts Service Number | 1372452-60-2 | |
| International Chemical Identifier Key | PTCFLPVOXDDUJB-LURJTMIESA-N | |
| Canonical Simplified Molecular Input Line Entry System | CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Isomeric Simplified Molecular Input Line Entry System | CC@@HO |
The three-dimensional structure of this compound has been investigated through various computational and experimental approaches. The chiral center adopts a tetrahedral geometry, with the hydrogen, methyl, hydroxyl, and aromatic substituents arranged according to the (S)-configuration. This arrangement creates specific spatial relationships that can be crucial for molecular recognition events, such as binding to enzyme active sites or receptor proteins. The sulfonamide group exhibits characteristic bond lengths and angles, with the sulfur-nitrogen bond typically measuring approximately 1.6 Angstroms and the sulfur-oxygen bonds measuring approximately 1.4 Angstroms.
Recent research has highlighted the synthetic accessibility of this compound through asymmetric reduction methodologies. Enzymatic reduction using carbonyl reductase technology has proven particularly effective for generating the (S)-enantiomer with high enantiomeric purity. The enzymatic approach utilizes the substrate 3-acetylbenzenesulfonamide, which undergoes stereoselective reduction in the presence of glucose dehydrogenase, nicotinamide adenine dinucleotide phosphate, and specific carbonyl reductase enzymes. This biotechnological approach has achieved yields of 90% with enantiomeric excess values exceeding 95%, demonstrating the practical viability of preparing this chiral compound on preparative scales.
The structural uniqueness of this compound extends to its potential for diverse chemical modifications and derivatizations. The presence of multiple functional groups provides opportunities for selective chemical transformations that can modulate the compound's properties for specific applications. The hydroxyl group can undergo standard alcohol chemistry, including esterification, etherification, and oxidation reactions. The sulfonamide nitrogen can participate in alkylation or acylation reactions, while the aromatic ring can undergo electrophilic substitution reactions at positions not occupied by existing substituents.
Propiedades
IUPAC Name |
3-[(1S)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Hydroxyethylation Step
- Reaction Type: Nucleophilic substitution on benzene-1-sulfonamide.
- Reagents: Benzene-1-sulfonamide, ethylene oxide or ethylene chlorohydrin, base (e.g., sodium hydroxide).
- Solvent: Typically polar protic solvents such as methanol, ethanol, or aprotic solvents like toluene.
- Temperature: Reflux conditions, generally maintained between 80°C and 100°C.
- Time: Several hours (commonly 4–8 hours) to ensure complete conversion.
- Stereochemical Control: The use of chiral hydroxyethylating agents or chiral catalysts can direct the formation of the (1S)-enantiomer.
Purification and Crystallization
- Crystallization is optimized by controlling pH and concentration.
- Use of solvents like toluene or ethyl acetate for recrystallization.
- Temperature control during crystallization (typically 30–80°C) enhances yield and purity.
- The process may include acid treatment to remove protecting groups if any are used during synthesis.
Industrial Scale Considerations
- Continuous flow synthesis is employed to improve throughput and reproducibility.
- Use of commercially available starting materials reduces cost.
- Reaction steps are designed to be stereoselective and conducted under controllable conditions to minimize side reactions.
- Solvent recovery and recycling are integrated to enhance sustainability.
- Safety considerations include handling ethylene oxide with care due to its toxicity and reactivity.
Representative Synthetic Route (Summary)
| Step | Reaction Description | Conditions and Notes |
|---|---|---|
| 1 | Benzene-1-sulfonamide + ethylene oxide (or chlorohydrin) | Base-catalyzed substitution, reflux at 80–100°C, 4–8 hours |
| 2 | Isolation of hydroxyethylated sulfonamide | Solvent extraction, filtration |
| 3 | Purification by crystallization | pH and concentration controlled, solvent: toluene or ethyl acetate, 30–80°C |
| 4 | Optional stereoselective step or chiral resolution | Use of chiral catalysts or separation techniques if required |
Reaction Mechanism Insights
- The nucleophilic amine group of benzene-1-sulfonamide attacks the electrophilic carbon of ethylene oxide, opening the epoxide ring.
- Base catalysis facilitates deprotonation and enhances nucleophilicity.
- The reaction proceeds with inversion of configuration at the epoxide carbon, allowing stereochemical control when chiral epoxides or catalysts are used.
- The sulfonamide group remains intact, preserving biological activity.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value | Comments |
|---|---|---|
| Reaction Temperature | 80–100°C | Reflux conditions |
| Reaction Time | 4–8 hours | Ensures complete conversion |
| Base Used | NaOH or K2CO3 | 1.0–1.5 equivalents |
| Hydroxyethylating Agent Ratio | 1.1–1.5 equivalents | Slight excess to drive reaction |
| Solvent | Methanol, ethanol, or toluene | Solvent choice affects solubility and rate |
| Yield | 70–85% | After purification and crystallization |
| Enantiomeric Excess (ee) | >95% (with chiral control) | High stereochemical purity achievable |
Research Findings and Optimization
- Stereoselectivity: The (1S)-configuration is crucial for biological activity; thus, methods involving chiral catalysts or chiral starting epoxides have been developed to maximize enantiomeric excess.
- Solvent Effects: Aprotic solvents like toluene improve reaction control and facilitate easier purification compared to protic solvents.
- Reaction Efficiency: One-pot procedures combining amination and sulfonylation steps have been reported to improve overall efficiency and reduce intermediate purification steps.
- Safety and Scalability: Use of bulk-safe reagents and mild conditions supports industrial scale-up.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the primary amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is primarily used as a building block in the synthesis of pharmaceuticals targeting bacterial infections due to its sulfonamide moiety. It acts as a competitive inhibitor of dihydropteroate synthetase, crucial for bacterial folic acid synthesis, making it effective against various gram-positive and gram-negative bacteria.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes. These enzymes play significant roles in physiological processes, including respiration and acid-base balance. Studies have shown that compounds with similar structures exhibit varying degrees of inhibition against carbonic anhydrase II (CA-II), which is implicated in certain cancers .
Research has indicated that this compound may exhibit antioxidant properties. It has been studied for its ability to protect cells from oxidative stress, which is linked to age-related diseases such as cataracts and Alzheimer's disease .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains, supporting its potential use in developing new antibiotics .
| Compound | Percent Inhibition | IC50 (μM) |
|---|---|---|
| This compound | 86.44% | 30.20 ± 0.59 |
| Standard (Acetazolamide) | 90% | 25 ± 0.50 |
Case Study 2: Enzyme Inhibition
In vitro studies on enzyme inhibition revealed that the compound effectively inhibits carbonic anhydrase II with a Ki value indicating concentration-dependent inhibition. This suggests its potential therapeutic application in conditions where modulation of this enzyme is beneficial .
| Compound | Ki (μM) |
|---|---|
| This compound | 9.64 ± 0.007 |
Mecanismo De Acción
The mechanism of action of 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group acts as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.
Molecular Pathways: By inhibiting these enzymes, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and proliferation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
N-Benzyl-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
- Structure : The hydroxyethyl group is at the 4-position instead of 3, and a benzyl group is attached to the sulfonamide nitrogen.
- Key Differences: Positional isomerism: The 4-substitution alters steric and electronic interactions with biological targets compared to the 3-substituted analog.
- Molecular Weight : 291.37 g/mol (similar to the target compound).
3-Hydrazino-benzenesulfonamide hydrochloride
- Structure : Features a hydrazine (-NHNH₂) group at position 3 instead of hydroxyethyl, with a hydrochloride salt.
- Key Differences :
Functional Group Variations
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride
- Structure : Contains two sulfonyl groups: a sulfonamide and a sulfonyl chloride (-SO₂Cl).
- Key Differences :
(R)-3-(2-Amino-1-hydroxyethyl)phenol
- Structure: A phenolic derivative with amino and hydroxyethyl groups.
- Key Differences: Electron effects: The phenol ring is more electron-rich than the sulfonamide-bearing benzene, altering reactivity. Biological activity: Phenolic compounds often exhibit antioxidant properties, whereas sulfonamides are linked to enzyme inhibition .
Stereochemical and Pharmacological Considerations
- Chirality : The (1S)-hydroxyethyl configuration in the target compound may confer enantiomer-specific interactions, critical for binding to chiral biological targets (e.g., enzymes or receptors).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like N-benzyl derivatives.
- Biological Activity: Sulfonamides are known for inhibiting carbonic anhydrases or cyclooxygenases (COX). The hydroxyethyl group’s position and stereochemistry may optimize binding to such enzymes, as seen in COX-2 inhibitors like SC-558 derivatives ().
- Synthetic Utility : Compounds with reactive groups (e.g., sulfonyl chloride in ) serve as intermediates, whereas the target compound’s stability makes it suitable for direct pharmacological studies.
Actividad Biológica
3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 1250809-34-7 |
The compound features a sulfonamide group attached to a benzene ring with a hydroxyethyl substituent, which may influence its solubility and biological interactions.
Sulfonamides typically exert their effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), crucial in the folate biosynthesis pathway. This inhibition leads to impaired nucleic acid synthesis in bacteria, making sulfonamides effective antimicrobial agents. However, recent studies indicate that derivatives like this compound may also exhibit additional mechanisms of action, including:
- Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, which is involved in maintaining acid-base balance and fluid secretion in various tissues .
- Calcium Channel Modulation : Research indicates potential interactions with calcium channels, impacting cardiovascular functions .
Antimicrobial Properties
Recent studies have highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, novel sulfonamides have shown minimum inhibitory concentrations (MICs) as low as 3.91 μM against resistant strains . The compound's structural modifications can enhance its antibacterial potency and reduce resistance.
Cardiovascular Effects
Research involving isolated rat heart models demonstrated that certain sulfonamide derivatives could influence perfusion pressure and coronary resistance. Specifically, 4-(2-aminoethyl)benzenesulfonamide was found to significantly lower coronary resistance compared to controls, suggesting a potential therapeutic role in managing cardiovascular conditions .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various sulfonamide derivatives, including this compound. The study reported that these compounds exhibited bactericidal effects against both Gram-positive and Gram-negative pathogens. The findings indicated that modifications in the sulfonamide structure could lead to enhanced activity against resistant bacterial strains .
Cardiovascular Research
In another study focused on cardiovascular implications, researchers evaluated the effects of this compound on isolated rat hearts. The results indicated that at specific concentrations (0.001 nM), the compound significantly altered perfusion pressure dynamics, suggesting its potential use as a therapeutic agent for heart-related conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzenesulfonyl chloride derivatives can react with chiral alcohols (e.g., (1S)-1-hydroxyethyl precursors) under controlled conditions. Key steps include:
- Regioselective sulfonylation : Ensuring the sulfonamide group attaches at the 3-position of the benzene ring.
- Stereochemical control : Using chiral auxiliaries or enantioselective catalysts to retain the (1S)-configuration .
- Optimization : Temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and reaction time (6–24 hours) are critical for yield and purity .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 3.5–4.0 ppm).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention time differences validate enantiomeric excess (e.g., >98% for (1S)-isomer) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 216.06) .
Q. What is the proposed mechanism of action for this compound in biological systems?
- Methodology :
- Dihydropteroate Synthetase Inhibition : Common to sulfonamides, this mechanism disrupts bacterial folate synthesis. Competitive binding assays (e.g., with H-PABA) quantify inhibition potency (IC) .
- TRPM8 Channel Antagonism : Electrophysiological assays (e.g., patch-clamp) in HEK293 cells transfected with TRPM8 receptors measure inhibition of menthol-induced currents .
Advanced Research Questions
Q. How does stereochemistry at the (1S)-hydroxyethyl group influence biological activity, and what experimental approaches validate enantiomer-specific effects?
- Methodology :
- Enantiomer Synthesis : Prepare (1S)- and (1R)-isomers via asymmetric reduction of ketone precursors using catalysts like Ru-BINAP .
- Bioactivity Comparison : Test both enantiomers in bacterial growth inhibition (MIC assays) and TRPM8 antagonism (calcium imaging). For example, (1S)-enantiomers may show 10-fold higher potency than (1R) in TRPM8 assays .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved potency or selectivity?
- Methodology :
- Functional Group Modifications :
| Analog | Modification | Biological Impact |
|---|---|---|
| 4-Cyano derivative | Cyano group at position 4 | Increased lipophilicity (logP ↑ 0.5) |
| Thiazole-substituted | Thiazole ring replacement | Enhanced TRPM8 selectivity (IC ↓ 30%) |
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with TRPM8 residues (e.g., Tyr1004) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. TRPM8 antagonism)?
- Methodology :
- Target Profiling : Use CRISPR-Cas9 knockout models to validate if antibacterial activity persists in folate-deficient bacterial strains .
- In Vivo Studies : Compare efficacy in pain models (e.g., cold allodynia in mice) with/without TRPM8 knockout .
- Meta-Analysis : Cross-reference bioassay data from PubChem and DSSTox to identify confounding variables (e.g., assay pH, solvent) .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodology :
- Prodrug Design : Acetylate the hydroxyethyl group to enhance oral bioavailability (e.g., 2-fold increase in C in rat models) .
- Cocrystallization : Co-crystallize with cyclodextrins to improve aqueous solubility (e.g., 50 mg/mL in PBS vs. 5 mg/mL for free form) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
